molecular formula C15H15NO4 B6075507 N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine

Cat. No.: B6075507
M. Wt: 273.28 g/mol
InChI Key: OQJGLXABEVJFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine, also known as DCKA, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine exerts its effects by inhibiting the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, a receptor involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. This compound has also been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its limited solubility in water and its potential to form insoluble aggregates in solution.

Future Directions

There are several future directions for the study of N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine. One direction is the development of new this compound derivatives with improved properties such as solubility and bioavailability. Another direction is the study of the potential of this compound as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Additionally, the study of the mechanism of action of this compound and its effects on various cellular pathways could provide insights into the development of new drugs and therapies.

Synthesis Methods

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine can be synthesized using a multistep process involving the reaction of 4-phenylcyclohexanone with glycine, followed by cyclization and condensation reactions. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. In agriculture, this compound has been used as a growth regulator for plants, improving their yield and quality. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Properties

IUPAC Name

2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-6-11(10-4-2-1-3-5-10)7-14(18)12(13)8-16-9-15(19)20/h1-5,8,11,17H,6-7,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJGLXABEVJFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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